2-Hydroxyethyl methacrylate phosphate

Vue d'ensemble

Description

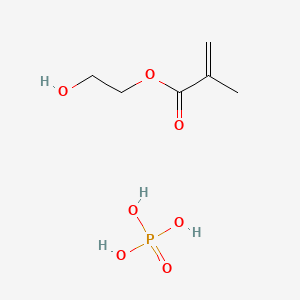

2-Hydroxyethyl methacrylate phosphate is an organic compound that belongs to the class of methacrylate esters. It is a colorless to pale yellow liquid with a molecular formula of C6H13O7P and a molecular weight of 228.14 g/mol . This compound is known for its excellent adhesion properties, making it valuable in various industrial applications, including coatings, adhesives, and biomedical materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Hydroxyethyl methacrylate phosphate can be synthesized through the reaction of 2-hydroxyethyl methacrylate with phosphorus pentoxide (P2O5) in the presence of a catalyst. The reaction typically involves the following steps :

Reactants: 2-Hydroxyethyl methacrylate and phosphorus pentoxide.

Catalyst: Polyoxometalates (POMs) such as [TEAH]3PW12O40 and H3PW12O40.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 90°C, under an inert atmosphere to prevent oxidation.

The reaction proceeds as follows:

2-Hydroxyethyl methacrylate+P2O5→2-Hydroxyethyl methacrylate phosphate

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

2-Hydroxyethyl methacrylate phosphate undergoes various chemical reactions, including:

Polymerization: It can polymerize through free radical polymerization, photopolymerization, or controlled radical polymerization.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or photoinitiators are commonly used.

Hydrolysis: Acidic or basic catalysts are employed to facilitate the hydrolysis reaction.

Major Products Formed

Applications De Recherche Scientifique

Adhesives and Coatings

HEMA-P is widely recognized as an effective adhesion promoter in adhesive formulations. Its incorporation into adhesives significantly enhances adhesion to polar surfaces such as metals, glass, and ceramics. For instance:

- Adhesive Performance : Even at low concentrations (around 5 wt%), HEMA-P can triple the shear strength of methacrylate-based structural adhesives on steel substrates .

- Coatings : HEMA-P is used in coatings that require enhanced durability and adhesion, particularly in environments where traditional adhesives may fail.

| Application Area | Benefits |

|---|---|

| Adhesives | Improved adhesion to polar surfaces |

| Coatings | Enhanced durability and performance |

Flame Retardancy and Anti-Corrosion

Evonik markets HEMA-P under the brand name VISIOMER® HEMA-P 70M as a reactive flame retardant and anti-corrosion agent. Unlike conventional flame retardants, HEMA-P does not migrate from the polymer matrix, making it safer and more effective in maintaining structural integrity under thermal stress .

Hydrogel Development

HEMA-P has been utilized to enhance the properties of poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels. Research indicates that copolymerizing HEMA with other phosphate-containing monomers can improve cell adhesion and proliferation, which are critical for biomedical applications .

- Cellular Interaction : The incorporation of HEMA-P into hydrogels facilitates better hydration dynamics and supports cell mineralization, making these materials suitable for tissue engineering applications.

Tissue Engineering

The biocompatibility of pHEMA makes it suitable for various tissue engineering applications, including:

- Bone Regeneration : HEMA-P modified cements have shown improved mechanical properties and cytocompatibility with human osteoblasts, crucial for bone repair .

- Wound Healing : Hydrogels containing HEMA-P can be designed to release therapeutic agents while providing a moist environment conducive to healing.

| Application Area | Properties Enhanced |

|---|---|

| Bone Regeneration | Improved mechanical strength |

| Wound Healing | Moisture retention and drug delivery |

Food Contact Materials

Recent assessments have explored the use of HEMA-P as a monomer in food contact materials. The Food Standards Agency has evaluated its safety for use in kitchen countertops and sinks intended for food contact, concluding that the migration levels are within acceptable limits .

Adhesive Performance Study

A study conducted on the effectiveness of HEMA-P in structural adhesives demonstrated significant improvements in shear strength when tested against traditional formulations without HEMA-P. The results indicated that even minimal additions could substantially enhance performance metrics.

Biomedical Hydrogel Research

In a comparative study of pHEMA hydrogels with varying ratios of HEMA-P, researchers found that the modified hydrogels exhibited superior swelling behavior and enhanced cell attachment compared to unmodified pHEMA . This research underscores the potential of HEMA-P in developing advanced biomaterials.

Mécanisme D'action

The mechanism of action of 2-Hydroxyethyl methacrylate phosphate involves its ability to form strong adhesive bonds with various substrates. The phosphate group in the compound interacts with metal ions and other polar groups, enhancing adhesion. Additionally, the methacrylate group allows for polymerization, forming crosslinked networks that provide mechanical strength and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyethyl methacrylate: Similar in structure but lacks the phosphate group, resulting in different adhesion and polymerization properties.

Bis[2-(methacryloyloxy)ethyl] phosphate: Contains two methacrylate groups and a central phosphate group, offering higher crosslinking density and improved mechanical properties.

Uniqueness

2-Hydroxyethyl methacrylate phosphate is unique due to its combination of methacrylate and phosphate functionalities. This dual functionality provides both excellent adhesion and the ability to form crosslinked polymer networks, making it highly versatile for various applications .

Activité Biologique

Overview

2-Hydroxyethyl methacrylate phosphate (HEMA-P) is an organic compound primarily used in biomedical applications, particularly in the development of hydrogels and dental materials. Its unique properties stem from its ability to form stable polymers that exhibit excellent biocompatibility and adhesion characteristics. This article explores the biological activity of HEMA-P, focusing on its biochemical properties, cellular effects, and applications in tissue engineering and regenerative medicine.

- Molecular Formula : C₆H₁₃O₇P

- Molecular Weight : 228.14 g/mol

- Physical State : Colorless to pale yellow liquid

HEMA-P is a methacrylate ester that can undergo various chemical reactions, including free radical polymerization and hydrolysis. Its phosphate group enhances its reactivity, particularly in biological environments where pH can vary significantly.

Target of Action

HEMA-P primarily interacts with biological tissues such as dentin, enamel, and bone. It serves as a monomer in the synthesis of polymers that are crucial for medical applications.

Mode of Action

The compound engages in copolymerization with other methacrylate monomers, which facilitates the formation of hydrogels with desirable properties for biomedical applications. The phosphate group allows for enhanced interaction with metal ions and proteins, contributing to its effectiveness in promoting cell adhesion and proliferation.

Cellular Effects

Studies indicate that HEMA-P significantly enhances cell adhesion and proliferation. For instance, when copolymerized with ethylene glycol methacrylate phosphate (EGMP), it has been shown to improve the mineralization process necessary for bone regeneration .

Molecular Mechanisms

At the molecular level, HEMA-P binds to metal ions due to its high affinity for these ions, acting as a chelating agent. This binding is essential for its role in various biochemical pathways involved in tissue engineering .

Case Studies

- Hydrogel Development : A study demonstrated that incorporating HEMA-P into poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels significantly improved their swelling dynamics and facilitated better cell adhesion compared to traditional pHEMA alone .

- Tissue Engineering Applications : HEMA-P has been utilized in developing scaffolds for tissue engineering that promote osteogenic differentiation, showing promising results in enhancing bone repair processes .

- Dental Applications : In dental materials, HEMA-P has been incorporated into adhesives and cements due to its excellent bonding properties with dental tissues, leading to improved clinical outcomes .

Dosage Effects in Animal Models

Research indicates that the biological effects of HEMA-P vary with dosage. Lower concentrations enhance cell adhesion and proliferation, making it particularly useful for applications requiring rapid tissue regeneration . Conversely, higher concentrations may lead to cytotoxic effects, emphasizing the need for careful dosage optimization in clinical settings.

Safety Assessment

The safety profile of HEMA-P has been evaluated through various toxicological studies. It has shown no significant genotoxicity or mutagenicity in standard assays, indicating its suitability for use in consumer products such as food contact materials . The European Food Safety Authority (EFSA) concluded that HEMA-P poses no safety concern when used within specified limits .

Propriétés

IUPAC Name |

2-hydroxyethyl 2-methylprop-2-enoate;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3.H3O4P/c1-5(2)6(8)9-4-3-7;1-5(2,3)4/h7H,1,3-4H2,2H3;(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POLZHVHESHDZRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCO.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503550-05-8, 24599-21-1 (monomer) | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503550-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

228.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

52628-03-2 | |

| Record name | Methacryloyloxyethyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyethyl methacrylate phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Hydroxyethyl methacrylate phosphate (HEMAP) acts as a reactive flame retardant by altering the thermal degradation pathway of polymers. [, , ] When incorporated into a material, HEMAP decomposes at elevated temperatures, releasing phosphoric acid. [] This acid catalyzes the dehydration of the polymer, promoting the formation of a stable char layer on the material's surface. This char layer acts as a barrier, insulating the underlying material from heat and oxygen, thereby hindering further combustion. [, ]

A: The hydroxyl group of HEMAP forms hydrogen bonds with both the silver nanowires and the polyurethane resin within the paste. [] This interaction improves the dispersion and stability of the silver nanowires within the organic resin matrix, preventing their aggregation and maintaining the paste's conductivity.

A: Yes, research demonstrates the use of bis-(2-hydroxyethyl methacrylate) phosphate, a similar compound, as a coupling agent for functionalizing superparamagnetic nanobeads. [] This modification enables the efficient isolation of genomic DNA from human whole blood, highlighting the potential of such compounds in bioseparation.

A: The presence of the phosphate group in HEMAP is crucial for its flame-retardant properties. [, ] Additionally, the hydroxyl group enables its use in applications requiring hydrogen bonding, such as stabilizing silver nanowires in conductive pastes. [] The methacrylate group allows for polymerization, making it a suitable component for UV-curable coatings. [, ]

A: HEMAP, often combined with other monomers like triallyl cyanurate, can be incorporated into UV-curable coatings to impart flame retardancy. [] The UV-curing process allows for rapid and energy-efficient coating formation, making it suitable for industrial applications. [, ]

A: While the provided research papers don't directly address battery applications, the use of a HEMAP hydrogel membrane with 3D interconnected nanopores significantly improved ion transport and energy conversion in an osmotic power generator. [] This finding suggests potential applications in enhancing ion conductivity in battery electrolytes, although further research is needed.

A: While the provided research doesn't explicitly discuss the environmental impact of HEMAP, one study highlights the development of a biodegradable poly(lactide) blend film incorporating a "superefficient flame retardant" poly(this compound). [] This suggests potential avenues for developing environmentally friendly HEMAP-based materials.

A: Researchers commonly use techniques like Fourier transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA) to characterize HEMAP and its modified materials. [, ] Scanning electron microscopy (SEM) provides insights into the morphology of materials containing HEMAP, such as the char layer formed during combustion. [, ]

A: Future research could explore the use of HEMAP in developing sustainable and recyclable flame-retardant materials. [] Further investigations into its potential for enhancing battery performance and optimizing its use in bioseparation applications are also promising avenues. Additionally, understanding the long-term environmental impact of HEMAP and exploring its biodegradability will be crucial for its sustainable application.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.